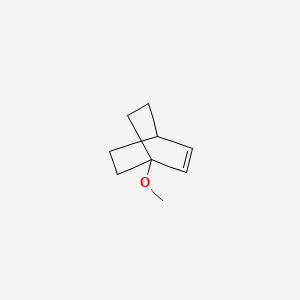

Bicyclo(2.2.2)oct-2-ene, 1-methoxy-

Description

Significance of Bridged Bicyclic Systems in Chemical Research

Bridged bicyclic compounds, characterized by two rings sharing three or more atoms, are fundamental structures in organic chemistry. youtube.comwikipedia.org Their rigid frameworks, a direct consequence of the bridging, impose significant constraints on molecular movement, which in turn dictates their stereochemistry and chemical reactivity. youtube.comalmerja.com This rigidity makes them invaluable scaffolds in the synthesis of complex natural products and pharmaceuticals, where precise control of the three-dimensional arrangement of atoms is crucial. youtube.comslideshare.net The well-defined conformations of bridged systems like norbornane, a classic example, allow for stereoselective reactions, as certain faces of the molecule are more accessible to reagents than others. almerja.com

The nomenclature of these systems, governed by the von Baeyer system, provides a clear and systematic way to describe their intricate structures. youtube.com This system specifies the total number of atoms in the bicyclic framework and the lengths of the bridges connecting the bridgehead atoms. youtube.com A key principle governing the stability of bridged systems is Bredt's rule, which posits that a double bond cannot be placed at a bridgehead carbon if it would introduce excessive strain into the molecule. youtube.com

Unique Structural Attributes of the Bicyclo[2.2.2]oct-2-ene Framework with Methoxy (B1213986) Substitution

The bicyclo[2.2.2]oct-2-ene framework is a prominent and well-studied bridged bicyclic system. nist.govnih.gov Its structure can be visualized as a six-membered ring constrained in a boat-like conformation by a two-carbon bridge. The presence of a double bond within this framework introduces further geometric constraints and provides a site for various chemical transformations.

Historical Context and Early Investigations Pertinent to the Chemical Compound

The exploration of bicyclo[2.2.2]octene derivatives dates back to the early days of cycloaddition chemistry. The Diels-Alder reaction, discovered in 1928, provided a powerful tool for the synthesis of these bicyclic systems. nih.gov Early investigations into bicyclo[2.2.2]oct-5-en-2-ones and their derivatives laid the groundwork for understanding the reactivity and rearrangements of this class of compounds. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Research in the 1980s and 1990s further expanded the understanding of the synthesis and reactivity of substituted bicyclo[2.2.2]octenes. For example, studies on the Diels-Alder reaction of 1-methoxycyclohexadienes with various dienophiles led to the formation of 1-methoxybicyclo[2.2.2]oct-5-ene derivatives. ptfarm.plresearchgate.net These early works highlighted the synthetic utility of these compounds as intermediates for the construction of more complex molecular architectures. rsc.org The thermal reactions and rearrangements of methoxy-substituted bicyclo[2.2.2]oct-2-enes have also been a subject of investigation, revealing insights into the influence of the methoxy group on reaction mechanisms. researchgate.netresearchgate.net

Interactive Data Table: Properties of Bicyclo[2.2.2]oct-2-ene and its Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Bicyclo[2.2.2]oct-2-ene | 931-64-6 | C₈H₁₂ | 108.18 | - |

| 1-Methoxybicyclo[2.2.2]oct-2-ene | 25489-02-5 | C₉H₁₄O | 138.21 | - |

| Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate | 5259-50-7 | C₁₁H₁₆O₃ | 196.24 | 105 °C at 17 mmHg |

| 1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene | 596424-00-5 | C₉H₇F₇O | 264.14 | - |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxybicyclo[2.2.2]oct-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-10-9-5-2-8(3-6-9)4-7-9/h2,5,8H,3-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPZEMDZGYCLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CCC(CC1)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180175 | |

| Record name | Bicyclo(2.2.2)oct-2-ene, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25489-02-5 | |

| Record name | Bicyclo(2.2.2)oct-2-ene, 1-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025489025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.2)oct-2-ene, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Bicyclo 2.2.2 Oct 2 Ene, 1 Methoxy and Its Derivatives

Cycloaddition Reactions in the Construction of the Bicyclic Scaffold

The Diels-Alder reaction stands as the most prominent and efficient method for constructing the bicyclo[2.2.2]octene core. This [4+2] cycloaddition provides a powerful tool for the stereocontrolled formation of the bridged ring system.

Diels-Alder Cycloadditions for Bicyclo[2.2.2]octenone Synthesis

The synthesis of Bicyclo[2.2.2]oct-2-ene, 1-methoxy- often proceeds through a bicyclo[2.2.2]octenone intermediate. These ketones are readily accessible via Diels-Alder reactions and can be further elaborated to the target compound.

A highly effective intermolecular strategy involves the reaction of a diene with a suitable dienophile. In the context of synthesizing 1-methoxy-substituted bicyclo[2.2.2]octenones, a common approach utilizes 2-methoxyphenols as precursors to in situ generated dienes. nih.govnih.gov Oxidation of 2-methoxyphenols, for instance with hypervalent iodine reagents like (diacetoxy)iodobenzene, produces unstable o-benzoquinone monodimethylacetals, also known as masked o-benzoquinones (MOBs). acs.orgacs.org These MOBs are highly reactive dienes that readily participate in Diels-Alder reactions. acs.org

The dienophile in these reactions can be varied to introduce different functionalities into the resulting bicyclic structure. For instance, the reaction of 1-methoxycyclohexyl-1,3-diene with N-hydroxymaleimide leads to the formation of N-hydroxy-1-methoxy-bicyclo[2.2.2]oct-5–ene–2,3–dicarboximide. ptfarm.pl Similarly, reaction with 2-chloroacrylonitrile (B132963) yields a precursor to the 1-methoxybicyclo[2.2.2]oct-2-ene system. dur.ac.uk

The potential of masked o-benzoquinones to act as both dienes and dienophiles has been demonstrated, leading to either bicyclo[2.2.2]octenones or cis-decalin derivatives depending on the reaction conditions and the nature of the substituents on the reactants. nih.gov The dimerization of these reactive intermediates can be a competing reaction, but this can often be minimized by performing the reaction in the presence of a suitable dienophile to trap the MOB as it is formed. acs.orgresearchgate.net

Table 1: Examples of Intermolecular Diels-Alder Reactions for Bicyclo[2.2.2]octenone Synthesis

| Diene Precursor | Oxidant | Dienophile | Product | Reference |

| 2-Methoxyphenols | (Diacetoxy)iodobenzene | Methyl acrylate | Substituted bicyclo[2.2.2]octenone | acs.orgresearchgate.net |

| 2-Methoxyphenols | (Diacetoxy)iodobenzene | Methyl vinyl ketone | Substituted bicyclo[2.2.2]octenone | acs.orgresearchgate.net |

| 1-Methoxycyclohexyl-1,3-diene | - | N-Hydroxymaleimide | N-Hydroxy-1-methoxy-bicyclo[2.2.2]oct-5–ene–2,3–dicarboximide | ptfarm.pl |

| 1-Methoxycyclohexyl-1,3-diene | - | 2-Chloroacrylonitrile | 1-Methoxy-2-chlorobicyclo[2.2.2]oct-5-ene-2-carbonitrile | dur.ac.uk |

Intramolecular Diels-Alder (IMDA) reactions offer a powerful alternative for the synthesis of the bicyclo[2.2.2]octenone scaffold, often providing access to complex, polycyclic structures with high stereocontrol. nih.govcdnsciencepub.com In this approach, the diene and dienophile are tethered within the same molecule.

One strategy involves the "modified" Wessely oxidation of phenols, such as 2,6-dimethylphenol, with lead tetraacetate in the presence of an unsaturated acid like acrylic acid. cdnsciencepub.comcdnsciencepub.com This generates an intermediate that undergoes a subsequent intramolecular cycloaddition to yield a lactone-fused bicyclo[2.2.2]octenone. cdnsciencepub.comcdnsciencepub.com This method can be used to prepare regioisomers and stereoisomers of products that are accessible through intermolecular routes. cdnsciencepub.comcdnsciencepub.com

Another approach involves the tandem oxidative acetalization-intramolecular Diels-Alder reaction of 2-methoxyphenols. acs.orgfigshare.com Oxidation of a 2-methoxyphenol in the presence of an alcohol containing a double or triple bond (the dienophile) leads to the in-situ formation of a masked o-benzoquinone tethered to the dienophile, which then undergoes an intramolecular cycloaddition. acs.org This method has been successfully applied to various 2-methoxyphenols and unsaturated alcohols, yielding highly functionalized tricyclic lactones. acs.org The regioselectivity of these IMDA reactions can be influenced by factors such as the nature of the dienophile. nih.gov

The Diels-Alder reaction is renowned for its high degree of stereospecificity and regioselectivity, which is crucial for the synthesis of complex molecules like Bicyclo[2.2.2]oct-2-ene, 1-methoxy-. In intermolecular reactions involving masked o-benzoquinones, high regio- and stereoselectivity are often observed. nih.govacs.orgrsc.org The reaction of MOBs with electron-deficient dienophiles typically yields ortho and anti adducts with respect to the keto group. acs.org

The endo/exo selectivity is a key aspect of the stereochemistry of the Diels-Alder reaction. In many cases, the endo product is kinetically favored due to secondary orbital interactions. For example, the reaction of 1,3-cyclohexadiene (B119728) with maleic anhydride (B1165640) typically proceeds via an endo transition state. cdnsciencepub.com The stereoselectivity can be influenced by the choice of diene, dienophile, and reaction conditions, including the use of Lewis acid catalysts. nih.gov

The bicyclo[2.2.2]octenone adducts obtained from Diels-Alder reactions are versatile intermediates for the synthesis of a wide array of more complex molecules. nih.govacs.orgacs.org The strained bicyclic framework can undergo a variety of transformations, including rearrangements and functional group manipulations.

For example, these adducts can be converted into polysubstituted cyclohexanes, bicyclo[3.2.1]octenones, and cis-decalins. acs.org The ketone functionality can be manipulated, for instance, through reduction or addition of organometallic reagents. oup.com The double bond can be subjected to various reactions, such as hydrogenation or dihydroxylation. nih.gov Furthermore, the bicyclic skeleton itself can be rearranged under thermal, photochemical, or catalytic conditions to afford different ring systems. acs.orgacs.org These transformations highlight the synthetic utility of the Diels-Alder adducts as key building blocks in the synthesis of natural products and other complex organic targets. nih.govresearchgate.netresearchgate.net

Alternative and Complementary Synthetic Routes

While the Diels-Alder reaction is the predominant method for constructing the bicyclo[2.2.2]octene skeleton, other synthetic strategies have been explored. These alternative routes can provide access to derivatives that may be difficult to obtain via cycloaddition reactions.

One such approach involves the rearrangement of other bicyclic systems. For instance, the bicyclo[2.2.2]octene framework can be accessed through rearrangements of bicyclo[3.2.1]octene systems, although the equilibrium often favors the more stable bicyclo[2.2.2]octene. escholarship.org

Another strategy involves the functionalization of pre-existing bicyclo[2.2.2]octane scaffolds. researchgate.netd-nb.info While not a de novo construction of the ring system, this approach can be useful for introducing specific substituents.

The Birch reduction of aromatic precursors followed by isomerization and cycloaddition also represents a viable pathway. For example, the Birch reduction of o-methylanisole can lead to a diene that, upon heating with a dienophile, forms a bicyclo[2.2.2]octenone derivative. cdnsciencepub.com

It is important to note that many of these alternative routes are less general and may be specific to certain substitution patterns. The Diels-Alder reaction remains the most versatile and widely applied method for the synthesis of the bicyclo[2.2.2]octene core, including that of 1-methoxy-substituted derivatives.

Nucleophilic Substitution Pathways

The synthesis of bicyclo[2.2.2]octene derivatives through nucleophilic substitution presents a viable, though sometimes challenging, pathway. The direct substitution at a bridgehead position, required to install the 1-methoxy group, is often hindered. However, transformations of fused bicyclo[2.2.2]octene systems demonstrate the utility of this approach. For instance, succinic anhydride moieties fused to the bicyclo[2.2.2]octene framework can undergo nucleophilic attack by hydrazinylpyridines, effectively substituting the oxygen atoms to form succinimide (B58015) rings. thieme-connect.comresearchgate.net This reaction is typically carried out under high temperatures, such as in refluxing n-butanol. researchgate.netnih.gov

A more sophisticated strategy involves a rearrangement approach to achieve formal bridgehead substitution. acs.orgresearchgate.net This method circumvents the direct, and often difficult, nucleophilic attack at the sterically hindered bridgehead carbon. For example, a reaction of 1,4-dimethoxybicyclo[2.2.2]oct-5-en-2-one with a Grignard reagent, followed by acid-catalyzed rearrangement, can yield a bicyclo[3.2.1]oct-6-en-2-one with a new substituent at a bridgehead position. researchgate.net This intermediate can then be further manipulated and rearranged back to a substituted bicyclo[2.2.2]oct-5-en-2-one, effectively achieving the desired substitution. researchgate.net

Reductive Methodologies (e.g., Wolff-Kishner Reduction)

Reductive methods are crucial for modifying the oxidation state of the bicyclic core. The Wolff-Kishner reduction, in particular, is employed to deoxygenate ketone functionalities within the bicyclo[2.2.2]octane framework. ualberta.carsc.org This reaction is instrumental in converting bicyclic ketones, which are often key intermediates from Diels-Alder or rearrangement reactions, into the corresponding hydrocarbon scaffolds. For instance, 4-aminobicyclo[2.2.2]octane-2-ones can be reduced via a Wolff-Kishner procedure to the corresponding 4-aminobicyclo[2.2.2]octanes. ualberta.ca This methodology is applicable to various substituted bicyclic systems, providing a reliable route to saturated or partially saturated derivatives. rsc.orgbeilstein-journals.org

| Starting Ketone | Reduction Method | Product |

| 4-Aminobicyclo[2.2.2]octan-2-one | Wolff-Kishner | 4-Aminobicyclo[2.2.2]octane |

| 5-Aryl-2-azabicyclo[3.2.1]octan-3-one | Wolff-Kishner | 5-Aryl-2-azabicyclo[3.2.1]octane |

Chemoenzymatic Synthesis and Application

Chemoenzymatic strategies offer powerful tools for accessing enantiomerically pure bicyclo[2.2.2]octene derivatives. These methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to desymmetrize meso compounds. acs.org

One prominent approach involves the use of lipases for the kinetic resolution of bicyclic derivatives. For example, a practical synthesis of homochiral bicyclo[2.2.2]octane-2,5-dione was achieved through the resolution of an enol acetate (B1210297) derivative using immobilized lipases. acs.orgnih.gov Another key strategy uses alcohol dehydrogenases, such as that from horse liver (HLADH), to catalyze the stereospecific oxidation of meso-diols into chiral lactones within the bicyclo[2.2.2] framework. acs.org

Furthermore, enzymes can be used to generate chiral precursors for subsequent chemical transformations. The enzymatic dihydroxylation of aromatic compounds produces enantiomerically pure cis-1,2-dihydrocatechols, which are versatile synthons. anu.edu.au These catechols can then participate in regio- and stereo-controlled Diels-Alder reactions to construct a variety of synthetically useful bicyclo[2.2.2]octenes. anu.edu.aursc.org

| Enzymatic Method | Enzyme | Substrate Type | Product |

| Kinetic Resolution | Immobilized Lipase | Racemic enol acetate of bicyclo[2.2.2]octane-2,5-dione | Homochiral bicyclo[2.2.2]octane-2,5-dione |

| Desymmetrization | Horse Liver Alcohol Dehydrogenase (HLADH) | Meso-diol on a bicyclo[2.2.2]octane core | Chiral lactone |

| Asymmetric Dihydroxylation | Toluene Dioxygenase | Substituted Aromatic Ring | cis-1,2-Dihydrocatechol (chiral diene precursor) |

Oxidative Dearomatization/Diels-Alder Cascade Approaches

A highly efficient and modern approach to constructing the bicyclo[2.2.2]octenone core involves a tandem oxidative dearomatization/Diels-Alder reaction. scribd.com This single-flask procedure begins with a substituted phenol, which is oxidized to generate a reactive o-quinol or o-benzoquinone intermediate. scribd.comnih.gov This intermediate immediately undergoes a [4+2] cycloaddition with a dienophile, which can be either inter- or intramolecular. researchgate.net

This cascade reaction can assemble highly functionalized bicyclo[2.2.2]octenone systems in a single step. scribd.comresearchgate.net The methodology has been successfully applied to phenols bearing electron-donating groups, such as a methoxy (B1213986) substituent, to produce the corresponding methoxy-substituted bicyclo[2.2.2]octenone dimers. nih.gov A variety of oxidizing agents, including hypervalent iodine compounds like (bis(trifluoroacetoxy)iodo)benzene (PIFA) and copper complexes, have been utilized to initiate the dearomatization process. nih.govnih.gov This strategy is notable for its atom economy and its ability to rapidly generate molecular complexity from simple aromatic precursors. scribd.com

Functionalization and Derivatization Strategies

Once the core bicyclic structure is formed, further functionalization and derivatization allow for the synthesis of a diverse range of complex molecules.

Introduction and Modification of Substituents on the Bicyclo[2.2.2]oct-2-ene, 1-methoxy- Core

The Bicyclo[2.2.2]oct-2-ene, 1-methoxy- core offers several sites for further chemical modification. The carbon-carbon double bond is a prime location for functionalization. It can undergo reactions such as bromination, as demonstrated by the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide (NBS), which can lead to a mixture of rearranged and non-rearranged bromo-substituted products. sci-hub.se Dihydroxylation of the double bond in related bicyclic endoperoxides can be achieved using reagents like osmium tetroxide, leading to diols with specific stereochemistry.

Beyond the double bond, substituents on the bicyclic framework can be modified. Rearrangement reactions are a powerful tool for introducing functionality. For example, Pinacol-type rearrangements of 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-exo-2-ols, often induced by acid treatment, lead to the formation of bicyclo[3.2.1]octenone skeletons. researchgate.netresearchgate.net This not only alters the core structure but also repositions functional groups, opening new avenues for derivatization. Furthermore, fused rings on the bicyclo[2.2.2]octene skeleton, such as anhydride or imide rings, provide handles for extensive derivatization through reactions with various nucleophiles. arkat-usa.org

Experimental Procedures for Specific Derivatization

A well-documented derivatization strategy involves the reaction of bicyclo[2.2.2]octenes fused with succinic anhydride rings with various nucleophiles. nih.gov This procedure exemplifies the modification of substituents on the core structure.

A typical experimental procedure involves the nucleophilic attack of a primary amino group, such as that from a pyridylcarbohydrazide, on the anhydride moiety. researchgate.netnih.gov

| Reaction Step | Details |

| Reactants | Bicyclo[2.2.2]octene-fused succinic anhydride (e.g., compound 9a-f ), Regioisomeric pyridylcarbohydrazide (e.g., compound 10a-c ) |

| Solvent | n-Butanol |

| Apparatus | Closed thick-walled glass tube |

| Temperature | 160 °C |

| Reaction Time | ~9 hours |

| Workup | Cooling of the reaction mixture triggers the precipitation of the crude product. |

| Purification | Recrystallization from a suitable solvent (e.g., methanol (B129727), ethanol). |

| Product | Ethenopyrrolo[3,4-f]isoindoles (fused bicyclo[2.2.2]octene succinimide derivatives, e.g., compounds 11a-o ) |

This transformation effectively converts the fused anhydride rings into N-substituted succinimide rings, demonstrating a robust method for derivatizing the bicyclo[2.2.2]octene scaffold. nih.gov The preservation of the core bicyclic stereochemistry under these conditions is a key feature of this methodology. nih.gov

Mechanistic Investigations of Reactivity and Transformation Pathways

Influence of Structural Features on Reaction Mechanisms

The unique three-dimensional structure of the bicyclo[2.2.2]octene core and the specific placement of the methoxy (B1213986) substituent are critical in determining the molecule's reaction mechanisms.

The bicyclo[2.2.2]octene framework is a rigid and relatively strain-free system that is present in a variety of complex molecules. rsc.org Its structure, featuring three interconnected pathways between the bridgehead carbons, influences the stereochemical outcome of reactions. vulcanchem.com The double bond within this framework is a key site of reactivity, participating in cycloadditions and rearrangements. However, studies have shown that the double bond within the bicyclo[2.2.2]octene system can be relatively inert under certain conditions, such as specific metathesis reactions, when compared to more strained olefins like cyclobutene. rsc.org

The radical cation of bicyclo[2.2.2]oct-2-ene exhibits a twisted structure, a departure from the C₂ᵥ symmetry of its parent molecule, which is a consequence of vibronic coupling. researchgate.net This twisting influences its reactivity and spectroscopic properties. researchgate.net The bicyclic system can undergo various transformations, including Diels-Alder reactions and rearrangements. arkat-usa.orgnih.gov For instance, thermal reactions of related bicyclo[4.2.0]oct-2-enes can yield bicyclo[2.2.2]oct-2-ene through researchgate.netnii.ac.jp sigmatropic shifts. researchgate.net

The substitution of a methoxy group at the C1 bridgehead position significantly alters the electronic and steric landscape of the bicyclo[2.2.2]octene system. This substituent introduces both inductive and resonance effects that can either activate or deactivate the molecule towards certain reagents and influence the stability of reaction intermediates. beilstein-journals.orgbeilstein-journals.org

The electronic effect of the methoxy group is highly dependent on its conformation. beilstein-journals.orgbeilstein-journals.org For example, in bicyclic quinones, the orientation of the C-O bond relative to the π-system can enhance its electron-withdrawing inductive effect while weakening its electron-donating resonance effect. beilstein-journals.orgbeilstein-journals.org This transannular interaction has a noticeable effect on the redox potentials of these systems. beilstein-journals.orgbeilstein-journals.org In other reactions, the methoxy group can have a stabilizing effect on transient species. During the thermal rearrangement of 8-exo-methoxybicyclo[4.2.0]oct-2-ene, the methoxy substituent is thought to stabilize a long-lived diradical intermediate. researchgate.net

Sterically, the methoxy group at a bridgehead position can also exert significant influence. In studies on the oxidative scission of bicyclo[2.2.2]octenones, a methoxy group adjacent to the carbonyl was found to have a negative impact on the reaction, leading to a complex mixture of products, which was attributed to steric hindrance or unfavorable electronic effects. nih.govacs.org

Rearrangement Reactions

Bicyclo[2.2.2]oct-2-ene, 1-methoxy- and its derivatives are prone to a variety of skeletal reorganizations, providing access to other complex cyclic systems. These rearrangements are often driven by the release of ring strain or the formation of more stable intermediates and products.

Sigmatropic rearrangements, particularly nii.ac.jpnii.ac.jp-shifts like the Cope rearrangement, are prominent transformation pathways for bicyclo[2.2.2]octenone systems. nih.govrsc.org Functionalized bicyclo[2.2.2]octenones containing an endo-vinyl group undergo a thermal nii.ac.jpnii.ac.jp-sigmatropic shift to stereoselectively produce cis-decalin frameworks. nih.govrsc.org These rearrangements are part of a broader class of transformations observed in bicyclo[2.2.2]octenone chemistry, which can be induced by heat, acid-base interactions, or photoexcitation. nih.govacs.org

While the nii.ac.jpnii.ac.jp-shift is common, other sigmatropic migrations are also observed. For instance, the thermal rearrangement of 8-exo-methoxybicyclo[4.2.0]oct-2-ene proceeds via a researchgate.netnii.ac.jp sigmatropic carbon migration to yield 5-exo- and 5-endo-methoxybicyclo[2.2.2]oct-2-enes. researchgate.net In a different system, a researchgate.netnih.gov-sigmatropic hydrogen migration was proposed as a key step in a double Diels-Alder reaction sequence. nih.gov

A significant rearrangement pathway for derivatives of the title compound involves the pinacol-type rearrangement of 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-2-ols. researchgate.netnii.ac.jpoup.com When treated with acid, such as p-toluenesulfonic acid, these alcohols undergo a skeletal reorganization to furnish bicyclo[3.2.1]octenone derivatives. researchgate.netoup.comacs.org

Specifically, the pinacol-type rearrangement of 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-exo-2-ols results in the formation of bicyclo[3.2.1]oct-6-en-2-ones and bicyclo[3.2.1]oct-3-en-2-ones. researchgate.net The ratio of these products is influenced by the nature of the substituent at the C2 position, indicating remarkable substituent effects on the migratory aptitude of the unsaturated bridge. researchgate.netoup.com This rearrangement has proven to be a valuable synthetic tool, for instance, in replacing the bridgehead methoxy group with a hydrogen atom as part of the total synthesis of (±)-nakafuran-8. rsc.org

| Substituent (R¹) at C2 | Major Product | Minor Product(s) | Key Observation | Reference |

|---|---|---|---|---|

| Various Alkyl/Aryl | Bicyclo[3.2.1]oct-6-en-2-ones | Bicyclo[3.2.1]oct-3-en-2-ones, Dehydration Products | The ratio of rearrangement products is significantly affected by the C2 substituent. | researchgate.net |

| Methyl | 1-Methoxy-endo-3-methylbicyclo[3.2.1]oct-6-en-2-one | - | Used in a sequence to replace the methoxy group with hydrogen. | rsc.org |

The oxidative decarboxylation of carboxylic acid derivatives of methoxy-substituted bicyclo[2.2.2]octenes with reagents like lead tetraacetate can be accompanied by significant skeletal rearrangements. cdnsciencepub.comresearchgate.netcdnsciencepub.comresearchgate.net When 6-methoxy-1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid is treated with lead tetraacetate, the expected bicyclo[2.2.2]octenone is formed alongside products that have rearranged to a bicyclo[3.2.1]octane system. cdnsciencepub.comcdnsciencepub.com

The proposed mechanism for this rearrangement involves the oxidative decarboxylation of one of the carboxylic acid groups to generate a carbonium ion intermediate. cdnsciencepub.comresearchgate.netcdnsciencepub.com This cation then undergoes a 1,2-acyl migration (a Wagner-Meerwein type shift of the carbonyl group), leading to the contracted bicyclo[3.2.1]octane ring system. cdnsciencepub.comcdnsciencepub.com This transformation highlights how oxidative conditions can trigger complex rearrangement cascades, providing an entry into different bicyclic frameworks from a common precursor. researchgate.netresearchgate.net

Radical-Mediated Rearrangements: Homoallyl-Cyclopropyl Carbinyl Systems (Neophyl Rearrangement)

The radical chemistry of bicyclo[2.2.2]octene systems is characterized by rapid and often irreversible rearrangements. A key transformation is the homoallyl-cyclopropylcarbinyl radical rearrangement, a specific type of neophyl rearrangement. This process is initiated by the formation of a radical at the C2 position of the bicyclo[2.2.2]oct-5-en-2-yl system. This homoallylic radical is in equilibrium with a cyclopropylcarbinyl radical intermediate, which can then open to form a more stable, rearranged bicyclo[3.2.1]oct-6-en-2-yl radical. ucla.edu

In the case of 1-methoxybicyclo[2.2.2]oct-2-ene derivatives, the methoxy group plays a crucial role. When a radical is generated from precursors like 4-substituted bicyclo[2.2.2]oct-5-en-2-yl radicals, the rearrangement to a 2-substituted bicyclo[3.2.1]oct-6-en-2-yl radical is observed for alkoxy substituents. ucla.edu This is because the resulting radical in the bicyclo[3.2.1]octyl system is adjacent to the methoxy group, which provides significant stabilization. ucla.edu This stabilization is sufficient to drive the rearrangement despite the increased ring strain of the bicyclo[3.2.1] framework. ucla.edu

Table 1: Radical Rearrangement Product Ratios

| Precursor Radical System | Rearranged Radical System | Substituent (R) | Product Ratio (Unrearranged:Rearranged) | Reference |

|---|---|---|---|---|

| bicyclo[2.2.2]oct-5-en-2-yl | bicyclo[3.2.1]oct-6-en-2-yl | Methoxy | Rearranged product is prevalent | ucla.edu |

| bicyclo[2.2.2]oct-5-en-2-yl | bicyclo[3.2.1]oct-6-en-2-yl | Phenyl | 1:3 | ucla.edu |

| bicyclo[2.2.2]oct-5-en-2-yl | bicyclo[3.2.1]oct-6-en-2-yl | Silyloxymethyl | 7:1 | ucla.edu |

This table illustrates the influence of different substituents on the outcome of the radical rearrangement, highlighting the strong directing effect of the methoxy group towards the rearranged bicyclo[3.2.1]octane product.

Photochemical Rearrangements

Bicyclo[2.2.2]octenone systems, which are derivatives of bicyclo[2.2.2]oct-2-ene, are exceptionally rich in photochemical reactivity. The presence of both β,γ-unsaturation and a carbonyl chromophore within a rigid framework allows for competing intramolecular photoreactions, primarily the oxa-di-π-methane (ODPM) rearrangement and the 1,3-acyl shift. nih.govresearchgate.net

The oxa-di-π-methane (ODPM) rearrangement is a hallmark photoreaction of β,γ-unsaturated ketones. For bicyclo[2.2.2]octenones, this transformation is typically favored under triplet-sensitized conditions, for instance, using acetone (B3395972) as a solvent and photosensitizer. researchgate.netoup.com The reaction proceeds via a triplet excited state, leading to the formation of a bridged diradical intermediate. Subsequent intramolecular cyclization and rearrangement yield tetracyclic ketones, specifically polyquinanes or tricyclo[3.3.0.02,8]octan-3-ones. oup.comrsc.org This rearrangement is a powerful synthetic tool for constructing complex, polycyclic frameworks from readily available bicyclic precursors. rsc.orgtandfonline.com

The general pathway for the triplet-sensitized ODPM rearrangement is as follows:

Excitation to the singlet state (S₁) followed by intersystem crossing (ISC) to the triplet state (T₁).

Intramolecular 1,4-bridging between the carbonyl carbon and the olefinic C5-C6 bond to form a 1,4-diradical.

Cleavage of the original C1-C2 bond to form a new cyclopropyl-containing diradical.

Final C2-C6 bond formation to yield the tetracyclic ketone product.

In contrast to the triplet-mediated ODPM pathway, direct irradiation of bicyclo[2.2.2]octenones typically leads to a 1,3-acyl shift (also known as a Givens rearrangement). researchgate.netoup.com This reaction proceeds through a singlet excited state and results in the formation of a bicyclo[4.2.0]oct-4-en-7-one. researchgate.netrsc.org The process involves the homolytic cleavage of the C1-C2 bond, followed by recombination of the resulting acyl and allyl radical pairs at the C5 position.

For 1-methoxybicyclo[2.2.2]oct-5-en-2-one and its derivatives, direct irradiation through a Pyrex filter favors the escholarship.orgnih.gov acyl migration, yielding the corresponding bicyclo[4.3.0]non-4-en-7-ones in good yields. oup.comoup.com The presence of the bridgehead methoxy group does not inhibit this pathway and, in fact, makes the resulting products versatile intermediates for further synthesis due to the masked ketone functionality. oup.com

Table 2: Photochemical Reactivity of Bicyclo[2.2.2]octenone Systems

| Starting Material | Irradiation Condition | Predominant Rearrangement | Product Skeleton | Reference |

|---|---|---|---|---|

| Bicyclo[2.2.2]oct-5-en-2-one | Sensitized (e.g., acetone) | Oxa-Di-π-Methane | Tricyclo[3.3.0.02,8]octan-3-one | researchgate.netoup.com |

| Bicyclo[2.2.2]oct-5-en-2-one | Direct (e.g., hexane, THF) | 1,3-Acyl Shift | Bicyclo[4.2.0]oct-4-en-7-one | researchgate.netoup.com |

| 1-Methoxybicyclo[3.2.2]non-6-en-2-one* | Direct (hexane or THF) | 1,3-Acyl Shift | cis-Bicyclo[4.3.0]non-4-en-7-one | oup.comoup.com |

Note: The table includes a higher homolog, bicyclo[3.2.2]non-6-en-2-one, to illustrate the generality of the 1,3-acyl shift for these bridged systems under direct irradiation. This system is derived from the bicyclo[2.2.2]oct-5-en-2-one precursor. oup.comoup.com

Photochemical decarbonylation is another transformation accessible to bicyclic ketones, proceeding via a Norrish Type I mechanism. lmu.edu This reaction involves the cleavage of the α-carbon-carbonyl bond upon photoexcitation to form a diradical intermediate. Subsequent loss of a molecule of carbon monoxide (CO) and formation of a new carbon-carbon bond yields a decarbonylated hydrocarbon product. While general for bridged ketones, specific studies on the 1-methoxybicyclo[2.2.2]oct-2-ene system focus more on the ODPM and acyl shift pathways. However, formal ketene (B1206846) extrusion, a related process, has been observed upon direct irradiation of certain bicyclo[2.2.2]octenediones. nih.gov This suggests that under specific substitution patterns and irradiation conditions, pathways involving the loss of a carbonyl group can compete with the more common rearrangement reactions.

Bridgehead Substitution via Rearrangement Approaches

The substitution of a group at the bridgehead position of a bicyclo[2.2.2]octene system is notoriously difficult due to the steric hindrance and the instability of a potential SN1-type carbocation at this position (Bredt's rule). However, clever rearrangement strategies have been developed to achieve this transformation indirectly.

A notable example is the formal bridgehead substitution of the methoxy group in 1-methoxybicyclo[2.2.2]oct-5-en-2-one derivatives. rsc.orgacs.org This has been accomplished through a pinacol-type rearrangement of a derived 2-hydroxy-2-substituted intermediate. oup.com This strategy was a key step in the total synthesis of (±)-nakafuran-8, which started from 1-methoxy-4,5,8-trimethylbicyclo[2.2.2]oct-5-en-2-one. rsc.org The sequence involves the transformation of the ketone into a tertiary alcohol, which, upon treatment with acid, undergoes a rearrangement where one of the bridge carbons migrates, effectively transferring the functional handle away from the original bridgehead position and leading to a new bicyclo[3.2.1]octene skeleton. This allows for the eventual removal of the original bridgehead methoxy group's influence, achieving a formal substitution. rsc.orgacs.org

Substituent Effects on Rearrangement Predominance and Pathways

Substituents exert profound control over the reaction pathways in the rearrangement of bicyclo[2.2.2]octene systems. The electronic nature of the substituent can stabilize or destabilize radical or ionic intermediates, altering the thermodynamics and kinetics of the competing pathways.

In radical-mediated rearrangements, electron-donating groups like methoxy strongly favor the formation of the rearranged bicyclo[3.2.1]octyl radical by stabilizing the adjacent radical center. ucla.edu In contrast, less stabilizing groups like benzyl (B1604629) or silyloxymethyl result in the unrearranged bicyclo[2.2.2]octene product being favored. ucla.edu

In photochemical reactions, substituents at the bridgehead position can influence the competition between the ODPM and 1,3-acyl shift pathways. For instance, in substrates possessing a bridgehead methoxy group, direct irradiation overwhelmingly leads to the 1,3-acyl shift product, even when the reaction is performed in a sensitizing solvent like acetone. oup.com This indicates that the methoxy group enhances the rate of the singlet-state acyl shift pathway to such an extent that it effectively outcompetes intersystem crossing to the triplet state required for the ODPM rearrangement. oup.com Furthermore, bulky electron-withdrawing groups at the bridgehead have been shown to facilitate other pathways, such as regioselective 1,5-phenyl migrations leading to the formation of exceptionally stable vinyl ketenes. beilstein-journals.org

Addition Reactions to the Double Bond and Cyclic System

The double bond in the bicyclo[2.2.2]oct-2-ene system is a key site for various addition reactions. The presence of a 1-methoxy group can influence the regioselectivity and stereoselectivity of these reactions.

The reaction of benzeneselenenyl chloride with bicyclo[2.2.2]oct-2-ene in methanol (B129727) results exclusively in products of simple 1,2-anti addition. cdnsciencepub.com This suggests that the reaction proceeds through a stable seleniranium ion intermediate. In contrast, the reaction with norbornene under the same conditions yields rearranged products, highlighting the influence of the bicyclic framework on the stability of cationic intermediates. cdnsciencepub.com While specific studies on the 1-methoxy derivative are limited, it is reasonable to infer that the electron-donating methoxy group would influence the stability of any cationic intermediates formed during electrophilic attack.

Diels-Alder reactions provide a powerful method for the synthesis of bicyclo[2.2.2]octene derivatives. The reaction of 1-methoxycyclohexadienes with various dienophiles, such as ethyl phenylpropiolate and ethyl cinnamate, leads to the formation of 1-methoxybicyclo[2.2.2]oct-5-ene derivatives. These reactions can produce a mixture of regioisomers and stereoisomers, with the product distribution being influenced by the substituents on the dienophile and the reaction conditions.

Nucleophilic additions to the carbonyl group of bicyclo[2.2.2]octenone derivatives have also been investigated. acs.org The facial selectivity of these additions can be influenced by the substituents on the bicyclic ring and the nature of the nucleophile. acs.org

Oxidation and Reduction Processes

The bicyclo[2.2.2]octene framework can undergo a variety of oxidation and reduction reactions, leading to a diverse range of functionalized products.

The oxidation of 1-methoxybicyclo[2.2.2]oct-5-enones with peracetic acid in the presence of sodium acetate (B1210297) leads to a Baeyer-Villiger fragmentation, yielding 4-substituted cyclohex-2-en-1-one 4-acetic acid derivatives. rsc.org This reaction provides a useful method for the synthesis of functionalized cyclohexenones from bicyclic precursors.

The oxidation of the parent bicyclo[2.2.2]octene has also been investigated. acs.org Furthermore, the transformation of 1-methoxybicyclo[2.2.2]oct-5-en-2-one can be achieved through various oxidative methods. thieme-connect.de For instance, treatment of the corresponding α-chloro nitrile derivative with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) yields the ketone. dur.ac.uk

Anodic oxidation of bicyclo[2.2.1]hept-2-ene, a related bicyclic alkene, in methanolic sodium methoxide (B1231860) yields a complex mixture of products, including methoxy-alcohols and carbonates, arising from both direct and rearranged pathways. rsc.org

The reduction of the double bond in bicyclo[2.2.2]octene derivatives can be achieved using lithium in liquid ammonia, a reaction that is reported to be assisted by the presence of a methoxy group. molaid.com This suggests that the electron-donating nature of the methoxy group can facilitate the reduction process.

The pinacol-type rearrangement of 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-exo-2-ols, which can be formed by the reduction of the corresponding ketones, is a key step in the synthesis of bicyclo[3.2.1]oct-6-en-2-ones. researchgate.netoup.com This rearrangement is influenced by the substituents at the C-2 position. researchgate.net A subsequent reduction of the resulting ketone with a reducing agent like diisobutylaluminium hydride (DIBAL-H) can be performed. rsc.org

Radical Reactions

Radical reactions of bicyclo[2.2.2]octene derivatives can lead to interesting rearrangements and the formation of complex polycyclic structures. The reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions initiates the formation of a bicyclo[2.2.2]oct-5-en-2-yl radical. escholarship.org This radical can then rearrange to a more stable bicyclo[3.2.1]oct-6-en-2-yl radical via a cyclopropylcarbinyl radical intermediate. escholarship.org The ratio of the unrearranged to rearranged products is influenced by the interplay of ring strain and the stability of the radical intermediates. escholarship.org

A tandem 5-exo-trig-vinyl-3-exo-radical cyclization-rearrangement reaction has been utilized in the synthesis of the DEF ring system of the nor-triterpene Pfaffic acid, starting from 1-methoxy-5-methylbicyclo[2.2.2]oct-5-ene-2-one. arkat-usa.org

Stereochemical Control and Aspects in Reactions

The rigid bicyclic framework of 1-methoxybicyclo[2.2.2]oct-2-ene gives rise to distinct endo and exo isomers, and the stereochemistry of these isomers plays a crucial role in their reactivity and the stereochemical outcome of their reactions. dur.ac.ukgoogle.com The spatial orientation of substituents in the endo versus the exo position can significantly influence the accessibility of reaction centers and the stereochemical course of transformations.

For instance, in the thermal rearrangement of 8-exo-methoxybicyclo[4.2.0]oct-2-ene, both 5-exo- and 5-endo-methoxybicyclo[2.2.2]oct-2-enes are formed, indicating that the stereochemistry of the starting material influences the product distribution. acs.orgresearchgate.net Similarly, the resolution of racemic endo- and exo-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylic acids is a key step in the synthesis of chiral compounds, highlighting the importance of separating these isomers for stereocontrolled synthesis. google.com

In rearrangement reactions, the initial stereochemistry can dictate the stereochemistry of the product. For example, pinacol-type rearrangements of 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-exo-2-ols and their endo counterparts lead to different product ratios of bicyclo[3.2.1]octenones, demonstrating the influence of the starting isomer's stereochemistry. researchgate.net

The table below provides examples of how endo/exo isomerism affects reactions involving bicyclo[2.2.2]octene systems.

| Reactant | Reaction | Product(s) | Role of Isomerism |

| 8-exo-methoxybicyclo[4.2.0]oct-2-ene | Thermal Rearrangement | 5-exo- and 5-endo-methoxybicyclo[2.2.2]oct-2-enes | Influences product diastereoselectivity |

| Racemic endo- and exo-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylic acids | Resolution | Enantiomerically pure endo and exo acids | Separation is crucial for chiral synthesis |

| 1-methoxybicyclo[2.2.2]oct-5-en-exo-2-ol | Pinacol Rearrangement | Bicyclo[3.2.1]octenones | Stereochemistry of starting material affects product distribution |

The stereochemically rich and rigid structure of 1-methoxybicyclo[2.2.2]oct-2-ene and its derivatives makes them excellent substrates for diastereoselective preparations and transformations. The facial bias created by the bicyclic system allows for reagents to approach from one face preferentially, leading to high levels of diastereoselectivity.

An example of a diastereoselective transformation is the rearrangement of 4-substituted bicyclo[2.2.2]oct-5-en-2-yl radicals. In the formation of the rearranged 2-substituted bicyclo[3.2.1]oct-6-ene products, the equatorial isomer is consistently favored over the axial isomer. ucla.edu This selectivity can be attributed to torsional steering in the transition state. escholarship.org

Furthermore, diastereoselective radical cyclization reactions have been carried out with precursors containing chiral auxiliaries, leading to diastereomeric products that can often be separated chromatographically. acs.org While not directly involving 1-methoxybicyclo[2.2.2]oct-2-ene, these studies on related systems highlight the potential for diastereoselective transformations within this class of compounds.

The synthesis of optically active bicyclo[2.2.2]octane-2,5-diones has also been explored through diastereoselective 1,4-addition reactions, demonstrating another avenue for achieving stereocontrol in this bicyclic system. escholarship.org

The following table summarizes examples of diastereoselective reactions in bicyclic systems.

| Reaction Type | Substrate | Key Factor for Diastereoselectivity | Outcome |

| Radical Rearrangement | 4-substituted bicyclo[2.2.2]oct-5-en-2-yl radical | Torsional steering | Preferential formation of the equatorial isomer of the bicyclo[3.2.1]octene product |

| Radical Cyclization | Precursors with chiral oxazolines | Chiral auxiliary | Formation of diastereomeric indane derivatives |

| 1,4-Addition | Enone precursor to bicyclo[2.2.2]octane-2,5-dione | Substrate control | Synthesis of optically active bicyclo[2.2.2]octane-2,5-diones |

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, play a significant role in the reaction pathways of bicyclo[2.2.2]oct-2-ene derivatives. The rigid conformation of the bicyclic system allows for specific orbital alignments that can either accelerate or hinder certain reactions.

In the context of radical rearrangements, the alignment of the radical-containing p-orbital with the sigma bonds of the bicyclic framework is crucial. For the rearrangement of a bicyclo[2.2.2]oct-5-en-2-yl radical to a bicyclo[3.2.1]oct-6-en-2-yl radical, a specific conformation is required to allow for the migration of the C-C bond. ucla.edu

Furthermore, in elimination reactions, the anti-periplanar arrangement of the leaving groups is often favored, and the rigid bicyclo[2.2.2]octane skeleton can enforce or prevent this geometry, thus influencing the reaction rate and pathway. While a detailed study on 1-methoxybicyclo[2.2.2]oct-2-ene itself is not available, studies on related systems demonstrate the importance of these effects. For instance, the stereochemistry of base-catalyzed 1,2-elimination reactions of β-acetoxy esters has been shown to be influenced by electronic effects, with a syn intramolecular pathway being observed in some cases. acs.org

Computational studies on the denitrogenation of related diazabicyclo[2.2.1]heptene systems have also highlighted the critical role of stereoelectronic effects in determining the reaction mechanism and product stereochemistry. researchgate.net These effects were found to lower the activation energy for C-C bond cleavage. researchgate.net

The table below gives examples of how stereoelectronic effects can influence reactions in bicyclic systems.

| Reaction Type | Bicyclic System | Stereoelectronic Effect | Consequence |

| Radical Rearrangement | bicyclo[2.2.2]octene | Orbital alignment for bond migration | Facilitates rearrangement to bicyclo[3.2.1]octene |

| Base-Catalyzed Elimination | β-acetoxy esters | Syn-periplanar arrangement | Observation of a syn intramolecular elimination pathway |

| Denitrogenation | diazabicyclo[2.2.1]heptene | Orbital overlap in transition state | Lowering of the activation energy for C-C bond cleavage |

Bridgehead Reactivity and Functionalization

The reactivity of the bridgehead positions in bicyclic systems is a cornerstone of physical organic chemistry. Due to the rigid structure, the formation of traditionally planar carbocations at the bridgehead is energetically unfavorable, a concept famously encapsulated in Bredt's Rule. However, in larger, more flexible systems like bicyclo[2.2.2]octane, bridgehead carbocations are accessible intermediates. canterbury.ac.nz The presence of a methoxy group at the bridgehead, as in Bicyclo[2.2.2]oct-2-ene, 1-methoxy-, is expected to influence the stability and reactivity of such intermediates through its electronic effects.

The generation of bridgehead carbocations in bicyclo[2.2.2]octane systems is often achieved through the solvolysis of a suitable leaving group, such as a halide or a sulfonate ester, located at the bridgehead position. While direct studies on Bicyclo[2.2.2]oct-2-ene, 1-methoxy- are not extensively documented, research on analogous systems provides significant insight into the expected behavior of the 1-methoxybicyclo[2.2.2]oct-2-en-1-yl cation.

Studies on the solvolysis of 1-bromobicyclo[2.2.2]octane derivatives have demonstrated the feasibility of forming bridgehead carbocations, which can then be trapped by various nucleophiles. iastate.edu For instance, the reaction of 1-bromobicyclo[2.2.2]octanes with silver triflate can generate the corresponding bridgehead carbocation, which has been shown to react with nucleophiles like allyltrimethylsilane, enol silyl (B83357) ethers, and benzene. iastate.edu The presence of a methoxy group at the bridgehead would be expected to stabilize the positive charge of the carbocation through resonance, thereby facilitating its formation.

The reactivity of these bridgehead carbocations is a key aspect of their synthetic utility. Once formed, they can undergo a variety of transformations, including intermolecular and intramolecular reactions. An example of an intramolecular reaction is the cyclization of a tethered nucleophile onto the bridgehead carbocation. iastate.edu

| Precursor | Reagent | Intermediate | Product(s) | Reference |

| 1-Bromobicyclo[2.2.2]octanes | Silver triflate | Bridgehead carbocation | Substitution products with various nucleophiles | iastate.edu |

| 1-Bromo-6-allylbicyclo[2.2.2]oct-2-ene | Silver triflate | Bridgehead carbocation | Intramolecular cyclization products | iastate.edu |

The stability of the bicyclo[2.2.2]octyl cation is influenced by the flexibility of the ring system, which allows for some degree of flattening to accommodate the sp2-hybridized carbocation center. canterbury.ac.nz The introduction of a methoxy group at the bridgehead is anticipated to further lower the activation energy for carbocation formation due to the electron-donating nature of the oxygen atom.

Direct functionalization of the bridgehead C-H bond in bicyclo[2.2.2]octane systems presents a significant synthetic challenge due to the inherent unreactivity of these positions. However, several strategies have been developed to achieve this transformation, often involving radical intermediates or the use of highly reactive reagents. While specific examples for Bicyclo[2.2.2]oct-2-ene, 1-methoxy- are scarce, analogous transformations in related systems offer valuable precedents.

One approach to bridgehead functionalization is through radical-mediated reactions. For example, the reaction of 1-bromobicyclo[2.2.2]octane derivatives can be initiated to form bridgehead radicals, which can then participate in further reactions. iastate.edu

A notable example of direct bridgehead functionalization in a related system is the selective functionalization of permethylbicyclo[2.2.2]octasilanes. In this silicon analogue, deprotonation at the bridgehead position using a strong base, followed by reaction with an electrophile, allows for the direct introduction of a variety of functional groups. nih.gov While the reactivity of C-H bonds differs significantly from Si-Si bonds, this demonstrates the principle of direct functionalization at the bridgehead of a bicyclo[2.2.2] system.

Furthermore, methodologies involving bridgehead substitution on 1-methoxybicyclo[2.2.2]oct-5-en-2-one derivatives have been reported, although these often proceed through rearrangements of the bicyclic framework to achieve the desired substitution. rsc.org

| Substrate | Reagent(s) | Functionalization Type | Product | Reference |

| Permethylbicyclo[2.2.2]octasilane | 1. KOtBu; 2. Electrophile | Direct Anionic Functionalization | Bridgehead-functionalized silane | nih.gov |

| 1-Bromobicyclo[2.2.2]octane derivative | Radical initiator | Radical-mediated Functionalization | Bridgehead-functionalized alkane | iastate.edu |

| 1-Methoxybicyclo[2.2.2]oct-5-en-2-one | Various | Rearrangement and Substitution | Bridgehead-substituted bicyclo[3.2.1]octenone | rsc.org |

The development of methods for the direct C-H functionalization of unactivated alkanes using transition metal catalysis or photoredox catalysis could potentially be applied to Bicyclo[2.2.2]oct-2-ene, 1-methoxy-. These modern synthetic techniques offer promising avenues for future research into the direct and selective modification of the bridgehead position of this and related bicyclic compounds.

Advanced Spectroscopic and Computational Characterization of Bicyclo 2.2.2 Oct 2 Ene, 1 Methoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For a molecule such as Bicyclo[2.2.2]oct-2-ene, 1-methoxy-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques can provide a complete picture of its atomic connectivity and stereochemical arrangement.

The ¹H NMR spectrum of Bicyclo[2.2.2]oct-2-ene, 1-methoxy- is expected to be complex due to the rigid, non-planar structure which renders most protons chemically and magnetically inequivalent. The key signals would include those for the vinyl protons, the bridgehead protons, the protons of the ethano bridges, and the methoxy (B1213986) group.

While direct ¹H NMR data for the title compound is scarce, data for the closely related Methyl 2-(1-methoxybicyclo[2.2.2]oct-5-en-2-yl)-2-oxoacetate provides significant insight. scielo.org.za The vinyl protons in this analog appear as a doublet of doublets at δ 6.28 and a doublet at δ 6.07, indicating their distinct electronic environments and coupling to neighboring protons. scielo.org.za For Bicyclo[2.2.2]oct-2-ene, 1-methoxy-, the two vinyl protons (H-2 and H-3) would also be expected in the δ 6.0-6.5 ppm region, with their coupling constant revealing the cis-relationship across the double bond.

The methoxy group protons are anticipated to appear as a sharp singlet around δ 3.3-3.5 ppm, a characteristic region for methoxy ethers. In the analog, the methoxy singlet is observed at δ 3.28 ppm. scielo.org.za The bridgehead proton (H-4) would likely be a complex multiplet, significantly influenced by its spatial relationship with the surrounding bridge protons. The remaining methylene (B1212753) protons on the bicyclic framework would appear as a series of complex multiplets in the upfield region (δ 1.2-2.0 ppm).

Table 1: ¹H NMR Data for the Analog Compound Methyl 2-(1-methoxybicyclo[2.2.2]oct-5-en-2-yl)-2-oxoacetate scielo.org.za

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinyl H | 6.28 | dd | 8.8, 6.5 |

| Vinyl H | 6.07 | d | 8.8 |

| OCH₃ (ester) | 3.89–3.75 | m | |

| OCH₃ (ether) | 3.28 | s | |

| Bridgehead H | 2.64–2.54 | m | |

| Bridge H | 1.85–1.77 | m | |

| Bridge H | 1.68–1.56 | m | |

| Bridge H | 1.43–1.32 | m |

This data is for an analog and is used to infer the expected spectrum of Bicyclo[2.2.2]oct-2-ene, 1-methoxy-.

The ¹³C NMR spectrum provides a direct map of the carbon framework. For Bicyclo[2.2.2]oct-2-ene, 1-methoxy-, nine distinct carbon signals are expected. The most downfield signals would correspond to the vinyl carbons (C-2 and C-3), anticipated in the δ 130-140 ppm range. The bridgehead carbon bearing the methoxy group (C-1) would be significantly deshielded due to the electronegative oxygen atom, likely appearing in the δ 80-90 ppm region. The methoxy carbon itself would resonate around δ 50-55 ppm. The other bridgehead carbon (C-4) and the ethano-bridge carbons would appear in the more upfield region of the spectrum (δ 20-40 ppm).

Analysis of Methyl 2-(1-methoxybicyclo[2.2.2]oct-5-en-2-yl)-2-oxoacetate shows the vinyl carbons at δ 134.39 and 130.59 ppm, and the C-1 carbon at δ 81.44 ppm, supporting these predictions. scielo.org.za

Table 2: ¹³C NMR Data for the Analog Compound Methyl 2-(1-methoxybicyclo[2.2.2]oct-5-en-2-yl)-2-oxoacetate scielo.org.za

| Carbon | Chemical Shift (δ, ppm) |

| C=O (keto) | 197.17 |

| C=O (ester) | 163.90 |

| C=C | 134.39 |

| C=C | 130.59 |

| C-1 (C-O) | 81.44 |

| OCH₃ (ester) | 52.66 |

| OCH₃ (ether) | 51.31 |

| Bridgehead C | 48.61 |

| Bridge C | 29.45 |

| Bridge C | 29.04 |

| Bridge C | 28.42 |

| Bridge C | 25.23 |

This data is for an analog and is used to infer the expected spectrum of Bicyclo[2.2.2]oct-2-ene, 1-methoxy-.

To unambiguously assign all proton and carbon signals and to confirm the structure, two-dimensional NMR experiments are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. This would allow for the definitive assignment of which protons are attached to which carbons in the bicyclic framework.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity of the entire molecule. For instance, a correlation between the methoxy protons and the C-1 bridgehead carbon would confirm the position of the methoxy group. Correlations from the vinyl protons to the bridgehead carbons would solidify the structure of the bicyclic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry by identifying protons that are close in space. For Bicyclo[2.2.2]oct-2-ene, 1-methoxy-, NOESY would show correlations between the methoxy group protons and nearby protons on the bicyclic frame, helping to define the spatial orientation of the substituent.

Vibrational and Electronic Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Bicyclo[2.2.2]oct-2-ene, 1-methoxy- would be characterized by several key absorption bands. The C-H stretching vibrations of the vinyl group would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the bicyclic framework would be observed just below 3000 cm⁻¹. A key feature would be the C=C stretching vibration of the double bond, expected in the range of 1640-1680 cm⁻¹. The most indicative signal for the presence of the methoxy group would be the strong C-O stretching vibration, which for ethers typically appears in the 1050-1150 cm⁻¹ region. clockss.org The IR spectrum of the parent Bicyclo[2.2.2]oct-2-ene shows a C=C stretch, confirming the presence of the double bond. nist.gov

Table 3: Expected IR Absorptions for Bicyclo[2.2.2]oct-2-ene, 1-methoxy-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| =C-H | Stretching | ~3020-3080 |

| C-H (aliphatic) | Stretching | ~2850-2960 |

| C=C | Stretching | ~1640-1680 |

| C-O-C | Stretching | ~1050-1150 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The parent compound, Bicyclo[2.2.2]oct-2-ene, has a strained double bond which is the primary chromophore. The main electronic transition would be the π → π* transition of the double bond. For isolated alkenes, this transition typically occurs below 200 nm. However, the strain in the bicyclic system can influence the energy of this transition. The introduction of the methoxy group, with its non-bonding electrons on the oxygen atom, introduces the possibility of an n → σ* transition. The oxygen atom can also exert a slight auxochromic effect, potentially causing a small bathochromic (red) shift of the π → π* transition. The UV-Vis spectrum would likely show a strong absorption peak in the far UV region, characteristic of the π → π* transition. cdnsciencepub.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of molecular formulas by providing the exact mass of a molecule. This technique is particularly valuable in confirming the elemental composition of novel or synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides the exact mass of a compound, which allows for the determination of its elemental composition. For bicyclo[2.2.2]oct-2-ene, 1-methoxy-, the molecular formula is C9H14O. The exact mass can be calculated and compared with the experimentally determined mass to confirm the compound's identity.

In studies of related bicyclic compounds, HRMS has been crucial for confirming the structures of reaction products. For instance, in the synthesis of various bicyclo[2.2.2]octane derivatives, high-resolution mass spectra were used to verify the elemental composition of the synthesized molecules. dur.ac.ukiastate.edu For example, the high-resolution mass spectrum for a derivative with the formula C15H24O2 required a mass-to-charge ratio (m/e) of 236.17764, and the measured value was 236.1779, confirming the composition. iastate.edu Similarly, for more complex derivatives, HRMS data was essential for structural elucidation, even when other data like nuclear magnetic resonance (NMR) was challenging to interpret. dur.ac.uk

The following table shows the calculated exact mass for Bicyclo[2.2.2]oct-2-ene, 1-methoxy- and an example of a related compound's HRMS data.

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Reference |

| Bicyclo[2.2.2]oct-2-ene, 1-methoxy- | C9H14O | 138.1045 | chemsrc.com |

| A bicyclo[2.2.2]octane derivative | C15H24O2 | 236.1776 | iastate.edu |

X-ray Crystallography for Solid-State Structure and Crystal Packing

The analysis of bicyclo[2.2.2]octadiene derivatives has also provided detailed structural data, including bond distances and angles, which are crucial for understanding the effects of pyramidalization at the double bonds. acs.org These studies collectively indicate that the bicyclo[2.2.2]octane core imposes a rigid and strained structure, influencing the reactivity and properties of its derivatives. spectroscopyonline.com The table below summarizes key geometric parameters for related bicyclo[2.2.2]octane derivatives, which can be considered representative of the core structure of 1-methoxybicyclo[2.2.2]oct-2-ene.

| Parameter | Value | Source Compound | Reference |

| C1-C2/C1-C6 bond length | 1.54 Å | bicyclo[2.2.2]octane-1-carboxylic acid | |

| C1-C4 bridge distance | 2.63 Å | bicyclo[2.2.2]octane-1-carboxylic acid | |

| C-C-C bond angles | 109.5°–112.3° | bicyclo[2.2.2]octane-1-carboxylic acid |

Computational Organic Chemistry and Theoretical Studies

Computational methods are powerful tools for investigating the structure, stability, and reactivity of molecules like 1-methoxybicyclo[2.2.2]oct-2-ene. These theoretical approaches complement experimental data and provide insights into reaction mechanisms and energetic landscapes that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Thermodynamics and Energetics

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. It has been applied to various bicyclo[2.2.2]octene derivatives to understand their reactivity and the thermodynamics of their reactions.

For example, DFT calculations have been employed to investigate the stereochemical outcomes of cyclization reactions in the biosynthesis of bicyclo[2.2.2]diazaoctane alkaloids. nih.gov These studies have shown that the oxidation state of the indole (B1671886) ring influences the diastereoselectivity of the intramolecular Diels-Alder reaction. nih.gov In another study, DFT calculations at the M06-2X/6-311G(d,p)//B3LYP/6-31G(d) level of theory were used to explore the rearrangements of 4-substituted bicyclo[2.2.2]oct-5-en-2-yl radicals. ucla.edu These calculations revealed the interplay between ring strain and radical stability in determining the product distribution. The relative energies of the bicyclo[2.2.2]octene and the rearranged bicyclo[3.2.1]octene systems were calculated, showing that the former is more stable by 1.8 kcal/mol. ucla.edu

The table below presents calculated thermodynamic data for reactions involving bicyclo[2.2.2]octene derivatives.

| Reaction | Calculated Parameter | Value (kcal/mol) | Computational Method | Reference |

| Hydrogenation of Bicyclo[2.2.2]oct-2-ene | ΔrH° | -28.25 | Not Specified | |

| Diels-Alder formation of Bicyclo[2.2.2]oct-2-ene | ΔrH° (at 560 K) | 32.4 | Not Specified | |

| Relative Gibbs Free Energy (Bicyclo[2.2.2]octene vs. Bicyclo[3.2.1]octene) | ΔG | 1.8 | M06-2X/6-311G(d,p)//B3LYP/6-31G(d) | ucla.edu |

Ab Initio Calculations for Electronic Structure and Reactivity

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying molecular properties. These methods have been used to investigate the electronic structure and reactivity of bicyclo[2.2.2]octene and its derivatives.

For instance, ab initio calculations have been used to study the electronic properties of intermediates in photochemical rearrangements. acs.org These calculations can reveal important details about through-bond coupling and the nature of electronic ground states. acs.org In the context of electrophilic additions, ab initio molecular orbital techniques have been used to investigate the mechanisms of proton addition to related tricyclic systems, highlighting the importance of HOMO-LUMO interactions and orbital distributions in determining stereoselectivity. canterbury.ac.nz Furthermore, ab initio studies on pyramidalized olefins, including bicyclo[2.2.2]octadienes, have provided insights into their structure and energy. acs.org

The following table summarizes findings from ab initio calculations on related systems.

| System | Property Investigated | Key Finding | Reference |

| Dehydrophenylnitrenes | Electronic Properties | Strong through-bond coupling results in low-spin ground states. | acs.org |

| Tricyclo[3.2.1.02,4]octane | Electrophilic Addition | HOMO-LUMO interactions and orbital distributions are key to stereoselectivity. | canterbury.ac.nz |

| Bicyclo[2.2.2]octadienes | Structure and Energy | Provided detailed data on pyramidalized olefins. | acs.org |

Modeling of Strain Effects on Reactivity and Stability

The rigid bicyclic framework of 1-methoxybicyclo[2.2.2]oct-2-ene results in significant ring strain, which has a profound impact on its reactivity and stability. Computational modeling is a key tool for quantifying and understanding these strain effects.

The strain energy of bicyclo[2.2.2]octane has been a subject of both experimental and computational studies. swarthmore.edu Computational methods, such as electronic structure theory, can be used to calculate the energies of isodesmic or homodesmotic reactions to assess strain. swarthmore.edu An alternative approach involves comparing the computed enthalpy of formation to a "strain-free" value derived from group equivalents. swarthmore.edu The strain energy of the parent bicyclo[2.2.2]octane is estimated to be around 11-12 kcal/mol. swarthmore.edu

This inherent strain influences the thermodynamics of reactions involving the bicyclo[2.2.2]octene skeleton. For example, the enthalpy of hydrogenation of bicyclo[2.2.2]oct-2-ene to bicyclo[2.2.2]octane highlights the energy released by relieving the strain of the double bond within the rigid framework. Computational studies on the rearrangement of bicyclo[2.2.2]oct-5-en-2-yl radicals to the bicyclo[3.2.1]oct-6-en-2-yl system have shown that the greater strain of the bicyclo[3.2.1] skeleton makes the bicyclo[2.2.2]octene radical more stable. ucla.edu

The table below presents data related to the strain energy of the bicyclo[2.2.2]octane framework.

| Compound | Strain Energy (kcal/mol) | Method | Reference |

| Bicyclo[2.2.2]octane | 11.6 | W1BD | swarthmore.edu |

| Bicyclo[2.2.2]octane | 11.9 | G-4 | swarthmore.edu |

| Bicyclo[2.2.2]octane | 10.0 | CBS-APNO | swarthmore.edu |

| Bicyclo[2.2.2]octane | 11.0 | CBS-QB3 | swarthmore.edu |

| Bicyclo[2.2.2]octane | 13.9 | M062X/6-31+G(2df,p) | swarthmore.edu |

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of associated transition states for Bicyclo[2.2.2]oct-2-ene, 1-methoxy- are crucial for understanding its chemical reactivity and potential for synthetic applications. While direct computational studies specifically targeting this molecule are not extensively available in the public domain, a comprehensive understanding of its likely reaction pathways can be extrapolated from theoretical and experimental studies on closely related bicyclo[2.2.2]octene systems. The introduction of a methoxy group at the bridgehead position (C1) significantly influences the electronic properties of the molecule, particularly the double bond, thereby dictating the feasibility and outcome of various chemical transformations.

Potential Reaction Pathways

Based on analogous systems, several key reaction pathways can be predicted for Bicyclo[2.2.2]oct-2-ene, 1-methoxy-. These include pericyclic reactions, such as Diels-Alder cycloadditions and sigmatropic rearrangements, as well as transformations involving radical or ionic intermediates.

Pericyclic Reactions:

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edu The electron-donating nature of the bridgehead methoxy group in Bicyclo[2.2.2]oct-2-ene, 1-methoxy- is expected to activate the double bond towards electron-deficient dienophiles in Diels-Alder reactions. beilstein-journals.org The stereochemistry and regioselectivity of such reactions would be governed by the frontier molecular orbital interactions between the diene (in this case, the bicyclic alkene) and the dienophile.

Sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system, are also plausible. mdpi.comresearchgate.net For instance, a cdnsciencepub.comresearchgate.net-sigmatropic rearrangement could be initiated thermally or photochemically. Computational studies on the thermal rearrangement of 8-exo-methoxybicyclo[4.2.0]oct-2-ene to 5-exo- and 5-endo-methoxybicyclo[2.2.2]oct-2-enes suggest the involvement of a diradical intermediate, indicating that such rearrangements in methoxy-substituted bicyclic systems may not always be concerted. acs.orgresearchgate.netresearchgate.netresearchgate.net

Radical-Mediated Rearrangements:

The formation of radical intermediates and their subsequent rearrangement is a known pathway for substituted bicyclo[2.2.2]octene derivatives. ucla.eduescholarship.org For example, the rearrangement of 4-substituted bicyclo[2.2.2]oct-5-en-2-yl radicals to the thermodynamically more stable bicyclo[3.2.1]oct-6-en-2-yl radical has been studied using Density Functional Theory (DFT) calculations. ucla.edu The presence of an alkoxy substituent was found to influence the product distribution in these rearrangements. It is therefore conceivable that under radical-generating conditions, Bicyclo[2.2.2]oct-2-ene, 1-methoxy- could undergo similar skeletal reorganizations. The stability of the potential radical intermediates would be a key factor in determining the favorability of such pathways.

Ionic Rearrangements:

Acid-catalyzed rearrangements involving carbocationic intermediates are another possibility. The protonation of the double bond or the methoxy group could initiate a cascade of rearrangements, leading to various isomeric products. The stability of the resulting carbocations, which would be influenced by the position of the methoxy group, would direct the course of these reactions. Studies on the solvolysis of related bicyclic systems have provided insights into the behavior of such carbocationic intermediates.

Predicted Transition States and Activation Barriers

While precise quantitative data for the transition states of Bicyclo[2.2.2]oct-2-ene, 1-methoxy- are not available, qualitative predictions can be made based on analogous systems.

For a hypothetical Diels-Alder reaction, the transition state would involve the concerted formation of two new sigma bonds between the bicyclic alkene and a dienophile. DFT calculations on the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with 1,3-cyclohexadiene (B119728) to form bicyclo[2.2.2]oct-2-enes have shown that the endo transition state is often energetically favored over the exo transition state. beilstein-journals.org

In the case of a diradical-mediated cdnsciencepub.comresearchgate.net-sigmatropic rearrangement, there would be at least two transition states corresponding to the formation and subsequent rearrangement of the diradical intermediate. The activation energy for the initial C-C bond cleavage to form the diradical would likely be the rate-determining step. The presence of the methoxy group is expected to stabilize any adjacent radical or cationic character in the transition state, potentially lowering the activation barrier compared to the unsubstituted parent compound.

For radical rearrangements involving a bicyclo[2.2.2]octenyl to a bicyclo[3.2.1]octenyl system, DFT calculations on a model system have shown low activation barriers for the interconversion, suggesting that these rearrangements can be facile. ucla.edu

The following table summarizes the predicted reaction pathways and provides a qualitative assessment of their potential activation barriers based on literature for analogous compounds.

| Reaction Pathway | Intermediate(s)/Transition State Type | Predicted Activation Barrier (Qualitative) | Key Influencing Factors | Relevant Analogs from Literature |

| Diels-Alder Cycloaddition | Concerted 4+2 Cycloaddition | Moderate | Electronic nature of dienophile, steric hindrance | β-fluoro-β-nitrostyrenes with 1,3-cyclohexadiene beilstein-journals.org |

| cdnsciencepub.comresearchgate.net-Sigmatropic Rearrangement | Diradical Intermediate | High (thermal, may be lowered by methoxy group) | Temperature, photochemical conditions, methoxy group stabilization | Thermal rearrangement of 8-exo-methoxybicyclo[4.2.0]oct-2-ene acs.orgresearchgate.netresearchgate.net |

| Radical Rearrangement | Bicyclo[2.2.2]octenyl radical -> Bicyclo[3.2.1]octenyl radical | Low to Moderate | Radical initiator, stability of radical intermediates | Rearrangement of 4-alkoxy-bicyclo[2.2.2]oct-5-en-2-yl radicals ucla.edu |

| Acid-Catalyzed Rearrangement | Carbocationic Intermediates | Variable (depends on acid strength and substrate stability) | Acidity of the medium, stability of carbocations | Solvolysis of bicyclic systems |

| Oxy-Cope Rearrangement | Anionic intermediate (if applicable) | Moderate | Base strength, temperature | Aromatic oxy-Cope rearrangement of 1-methoxybicyclo[2.2.2]oct-5-en-2-one derivatives researchgate.netrsc.org |